Cas no 34140-20-0 (5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one)
![5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one structure](https://ja.kuujia.com/scimg/cas/34140-20-0x500.png)
5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one 化学的及び物理的性質
名前と識別子
-
- 5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one
- 2-Hydroxymethyl-4,5-methylendioxy-phenylacetylsaeure-lacton
- 2-Hydroxymethyl-4,5-methylenedioxyphenylacetyl-saeure-lacton
- 5,8-Dihydro-[1,3]dioxolo[4,5-g]isochromen-7-on
- 5,8-dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one
- 6,7-(methylenedioxy)isochroman-3-one
- 6,7-Methylenedioxy-3-isochromanone
- 6,7-Methylenedioxyisochroman-3-one
- AC1L5NPA
- AC1Q6O71
- AG-J-11625
- AR-1G6402
- CTK4H1791
- NSC127693
-
計算された属性
- 精确分子量: 192.04224
- 同位素质量: 192.04225873g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 0
- 複雑さ: 253
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.8Ų
- XLogP3: 1.1
じっけんとくせい
- PSA: 44.76
- LogP: 1.01460
5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AD48841-1g |
5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one |
34140-20-0 | >95% | 1g |
$405.00 | 2024-04-20 | |
A2B Chem LLC | AD48841-10g |
5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one |
34140-20-0 | >95% | 10g |
$884.00 | 2024-04-20 | |
A2B Chem LLC | AD48841-25g |
5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one |
34140-20-0 | >95% | 25g |
$1516.00 | 2024-04-20 | |
A2B Chem LLC | AD48841-5g |
5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one |
34140-20-0 | >95% | 5g |
$620.00 | 2024-04-20 | |
A2B Chem LLC | AD48841-500mg |
5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one |
34140-20-0 | >95% | 500mg |
$384.00 | 2024-04-20 |
5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one 関連文献
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-oneに関する追加情報
Introduction to 5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one (CAS No. 34140-20-0)
5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, identified by its unique chemical structure and molecular formula, belongs to the isochromene class of compounds, which are known for their diverse biological activities. The presence of a dioxolo moiety in its structure contributes to its potential pharmacological properties, making it a subject of extensive research in drug discovery and development.
The compound’s systematic name highlights its structural framework, which consists of a fused ring system containing oxygen atoms. Specifically, the 5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one scaffold suggests a seven-membered lactone ring embedded within a larger bicyclic system. This arrangement imparts specific electronic and steric properties that are crucial for its interaction with biological targets. The 7-one suffix indicates the presence of a ketone group at the 7-position of the isochromene core, which can serve as a key pharmacophore for modulating biological pathways.
Recent advancements in synthetic chemistry have enabled the efficient preparation of 5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one, allowing researchers to explore its structural derivatives and analogs. The synthesis typically involves multi-step reactions that construct the complex heterocyclic framework while maintaining high regioselectivity. Techniques such as cyclization reactions and functional group transformations have been employed to achieve the desired molecular architecture. These synthetic strategies not only highlight the versatility of modern organic chemistry but also open avenues for exploring novel derivatives with enhanced biological activity.
In terms of biological significance, 5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one has been investigated for its potential therapeutic applications. Studies have suggested that this compound may exhibit anti-inflammatory, antioxidant, and antimicrobial properties. The oxygen-rich heterocyclic core is particularly noteworthy for its ability to engage with various biological receptors and enzymes. For instance, modifications at the dioxolo ring can influence electron distribution, thereby affecting binding affinity to target proteins. This feature makes it an attractive scaffold for designing molecules with tailored pharmacological profiles.
One of the most compelling aspects of 5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one is its role in developing novel drug candidates. Researchers have leveraged its structural motif to create libraries of derivatives for high-throughput screening (HTS). By systematically modifying substituents on the isochromene ring system, scientists aim to identify compounds that exhibit improved efficacy and reduced toxicity compared to existing therapies. Such efforts align with global trends in medicinal chemistry toward rational drug design and structure-based drug discovery.
The compound’s chemical stability and solubility profile also contribute to its appeal as a pharmaceutical intermediate. Its ability to undergo further functionalization without significant degradation makes it a valuable building block in synthetic protocols. Additionally, advances in computational chemistry have facilitated virtual screening approaches to predict potential interactions between 5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one and biological targets. These computational methods complement experimental investigations by providing rapid insights into molecular recognition processes.
Emerging research has begun to explore the mechanistic aspects of 5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one action at a molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate its binding modes with protein targets. These structural insights are critical for understanding how subtle changes in the molecule’s architecture can modulate its biological activity. For example, recent studies have highlighted the importance of hydrogen bonding interactions between the dioxolo moiety and specific residues in target proteins.
The future prospects for 5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one are promising given its versatile chemical properties and potential therapeutic applications. Ongoing research aims to optimize synthetic routes for large-scale production while exploring new derivatives with enhanced pharmacological profiles. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area. As our understanding of biological systems continues to evolve,so too will our ability to harness natural product-inspired scaffolds like 5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one for therapeutic purposes.
34140-20-0 (5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one) Related Products
- 863512-27-0(N-4-({2-2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-ylethyl}sulfamoyl)phenylacetamide)
- 2198-82-5(2,2,5-trimethylhex-4-enoic acid)
- 1173202-49-7(tert-butyl (4S)-4-ethyl-2,2-dioxo-oxathiazolidine-3-carboxylate)
- 1603384-42-4(1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane)
- 383129-21-3(2-(3-chlorophenyl)azepane)
- 1661020-98-9((6-Fluoronaphthalen-2-yl)boronic acid)
- 869071-49-8(N-{3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-2-(morpholin-4-yl)ethylethanediamide)
- 1903169-37-8(2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3'-bipyridine]-4-yl}methyl)propanamide)
- 899736-14-2(2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-yl)methylbenzamide)
- 1369944-84-2(2-Chloro-1-isopropoxy-3-(trifluoromethyl)benzene)




